Benzoic acid, 2-bromo-, diphenylsilylene ester
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Overview
Description
Benzoic acid, 2-bromo-, diphenylsilylene ester is an organosilicon compound that features a benzoic acid moiety substituted with a bromine atom at the 2-position and esterified with diphenylsilylene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-bromo-, diphenylsilylene ester typically involves the esterification of 2-bromobenzoic acid with diphenylsilylene. One common method is the reaction of 2-bromobenzoic acid with diphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-bromo-, diphenylsilylene ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ester group can be oxidized under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted benzoic acid derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or hydrocarbons.
Scientific Research Applications
Benzoic acid, 2-bromo-, diphenylsilylene ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of biologically active molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzoic acid, 2-bromo-, diphenylsilylene ester exerts its effects depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its ester and bromine functionalities. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby altering the chemical or biological properties of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-bromo-: Lacks the diphenylsilylene ester group.
Diphenylsilylene esters: Similar ester functionality but different aromatic substituents.
Uniqueness
Benzoic acid, 2-bromo-, diphenylsilylene ester is unique due to the combination of a brominated benzoic acid moiety and a diphenylsilylene ester group
Properties
CAS No. |
129459-84-3 |
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Molecular Formula |
C26H18Br2O4Si |
Molecular Weight |
582.3 g/mol |
IUPAC Name |
2-bromo-3-[(2-bromo-3-carboxyphenyl)-diphenylsilyl]benzoic acid |
InChI |
InChI=1S/C26H18Br2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
ZNZMNQXFOHBMES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3Br)C(=O)O)C4=CC=CC(=C4Br)C(=O)O |
Origin of Product |
United States |
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